N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dimethoxybenzamide
Description
Its structure comprises:
- A pyrazolo[3,4-d]pyrimidin-4-one core at position 1.
- A 3,4-dimethylphenyl substituent at the N1 position.
- A 2,4-dimethoxybenzamide group at the C5 position.
This compound’s design leverages substituent modifications to optimize physicochemical properties and target binding.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-13-5-6-15(9-14(13)2)27-20-18(11-24-27)22(29)26(12-23-20)25-21(28)17-8-7-16(30-3)10-19(17)31-4/h5-12H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHKHMHDTIFWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dimethoxybenzamide is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with several functional groups that enhance its biological activity. The molecular formula is with a molecular weight of approximately 382.42 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent cytotoxicity. For instance, one study reported IC50 values of approximately 12 µM against MCF-7 cells.
Kinase Inhibition
A pivotal aspect of this compound's biological activity is its ability to inhibit specific kinases involved in cell proliferation and cancer development. Notably, it has demonstrated moderate inhibitory activity against Aurora kinases A and B. These kinases are crucial for cell cycle regulation and are often overexpressed in cancer cells .
Molecular docking studies suggest that this compound can effectively bind to the active sites of cyclin-dependent kinases (CDKs). This binding inhibits their activity, thereby disrupting the cell cycle and leading to apoptosis in cancer cells.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds within the pyrazolo[3,4-d]pyrimidine class:
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) | C20H16ClN5O2 | 15.5 | Anticancer |
| N-(1-(2-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) | C21H20N5O2 | 18.0 | Antimicrobial |
| N-(1-(phenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) | C22H20N6O2 | 20.0 | Anti-inflammatory |
Case Studies
In a notable study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anticancer activities. Among these derivatives, this compound exhibited superior inhibitory effects on tumor growth compared to other tested compounds. The study highlighted its potential as a lead compound for further development in oncology .
Comparison with Similar Compounds
Structural Variations in the Pyrazolo-Pyrimidinone Class
The following table summarizes structural analogs and their substituent differences:
*Estimated based on structural similarity to analogs.
Key Observations:
R1 Substituent Flexibility: The target compound’s 3,4-dimethylphenyl group enhances lipophilicity and steric bulk compared to the 3-chlorophenyl in or the chromen-2-yl in . This may improve target binding in hydrophobic pockets. Electron-donating methyl groups (target compound) vs.
R2 Functional Group Diversity :
- The 2,4-dimethoxybenzamide in the target compound provides electron-donating methoxy groups, enhancing solubility relative to hydrophobic groups like 4-trifluoromethylbenzamide () or m-tolyl acetamide (CAS 899738-54-6).
- Bulkier substituents (e.g., chromen-2-yl in ) may reduce metabolic stability but increase specificity for targets like kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
